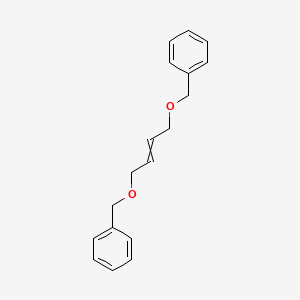
cis-1,4-Dibenzyloxy-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,4-Dibenzyloxy-2-butene is an organic compound with the molecular formula C18H20O2 It is characterized by two benzyloxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-1,4-Dibenzyloxy-2-butene can be synthesized through the reaction of benzyl chloride with hydroquinone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under phase-transfer catalysis conditions, which enhances the reaction rate and yield. The use of ultrasound irradiation can further improve the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of multi-site phase-transfer catalysts (MPTCs) can be advantageous in industrial settings due to their ability to increase reaction rates and product selectivity while reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
cis-1,4-Dibenzyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
cis-1,4-Dibenzyloxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cis-1,4-Dibenzyloxy-2-butene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(benzyloxy)benzene: Similar structure but with a benzene ring instead of a butene backbone.
1,4-Bis(benzyloxy)-2-tert-butylbenzene: Contains a tert-butyl group, which alters its chemical properties.
Uniqueness
cis-1,4-Dibenzyloxy-2-butene is unique due to its butene backbone, which provides different reactivity and properties compared to its benzene analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-phenylmethoxybut-2-enoxymethylbenzene |
InChI |
InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2 |
InChI Key |
SHOJWWNYFPQUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















